Ethyl 4-((2-chlorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

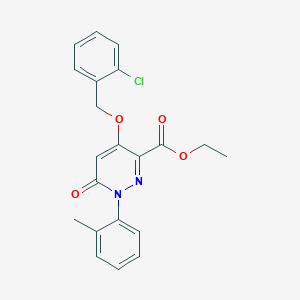

Ethyl 4-((2-chlorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1,6-dihydropyridazine core substituted with an o-tolyl (ortho-methylphenyl) group at position 1, a 2-chlorobenzyloxy group at position 4, and an ethoxycarbonyl moiety at position 2. This compound’s structure combines electron-withdrawing (2-chlorobenzyloxy) and sterically bulky (o-tolyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

ethyl 4-[(2-chlorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O4/c1-3-27-21(26)20-18(28-13-15-9-5-6-10-16(15)22)12-19(25)24(23-20)17-11-7-4-8-14(17)2/h4-12H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBVVJGGPYAREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2Cl)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((2-chlorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic compound with potential biological activities that merit investigation. This article provides a comprehensive overview of its biological activity, including antibacterial properties, cytotoxicity, and other pharmacological effects, supported by data tables and relevant research findings.

- Molecular Formula : C21H19ClN2O4

- Molecular Weight : 398.84 g/mol

- IUPAC Name : this compound

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various compounds within the pyridazine class, including this compound.

Minimum Inhibitory Concentration (MIC)

The compound exhibits significant antibacterial activity against common pathogens. The MIC values for this compound were evaluated against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 256 |

| Staphylococcus aureus | 256 |

These values indicate that the compound has a moderate antibacterial effect, comparable to other synthesized derivatives in the same chemical family .

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the safety profile of new compounds. The cytotoxic effects of this compound have been assessed using various cell lines.

Cytotoxicity Data

| Cell Line | LC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 280 |

| MCF7 (breast cancer) | 765 |

The LC50 values suggest that while the compound exhibits some cytotoxic potential, it is less toxic compared to standard chemotherapeutic agents like etoposide, which has an LC50 of approximately 9.8 µg/mL .

The exact mechanism of action for this compound remains to be fully elucidated; however, preliminary studies suggest it may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of similar pyridazine derivatives. For example:

- Synthesis and Evaluation : A study synthesized multiple pyridazine derivatives and evaluated their antibacterial activity against E. coli and S. aureus. The results indicated that modifications in the side chains significantly influenced their antibacterial potency .

- Comparative Analysis : In a comparative study of various dihydropyridazine derivatives, it was found that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of ethyl 4-((2-chlorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate and its derivatives. The compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | HCT-116 | 1.36 |

| B | HCT-116 | 2.34 |

| A | MDA-MB-231 | 6.67 |

| B | MDA-MB-231 | 16.03 |

These results suggest that structural modifications can enhance anticancer activity, especially through the introduction of specific functional groups that interact with cellular targets.

Antibacterial Activity

In addition to its anticancer properties, this compound exhibits antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is often measured by the zone of inhibition in agar diffusion tests.

Table 2: Antibacterial Activity

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| C | Staphylococcus aureus | 12 |

| C | Escherichia coli | 11 |

These findings indicate that specific structural features contribute to antibacterial efficacy, making these compounds potential candidates for further development as antimicrobial agents.

Case Study on Anticancer Activity

A study evaluated the effects of similar pyridazine derivatives on MDA-MB-231 cells, revealing significant apoptosis induction through mitochondrial pathways. This highlights the potential for developing effective therapies targeting breast cancer using derivatives of this compound.

Case Study on Antibacterial Properties

Another study focused on the antibacterial efficacy of phthalazinone derivatives, which share structural similarities with our compound. Results showed promising inhibition against bacterial strains with minimal cytotoxicity towards normal cells, indicating a favorable safety profile for therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs share the 1,6-dihydropyridazine scaffold but differ in substituents, leading to variations in molecular weight, melting points, and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural formula.

Key Observations :

Substituent Effects: Halogenation: The target compound’s 2-chlorobenzyloxy group introduces steric hindrance and lipophilicity, similar to 3-chlorophenyl or 4-CF₃ substitutions in analogs . However, ortho-substituted benzyloxy groups (as in the target) are less common than para-substituted aryl groups in the literature. Electron-Withdrawing Groups: Compounds with trifluoromethyl (CF₃) or cyano (CN) groups (e.g., entries 2 and 3 in Table 1) exhibit lower molecular weights and higher polarity compared to the target’s benzyloxy substituent.

Melting Points :

- Derivatives with polar substituents (e.g., hydroxyl in entry 4) show significantly higher melting points (220–223°C) due to hydrogen bonding . The target compound’s melting point is unreported but likely lower due to reduced polarity.

Biological Relevance: Pyridazine analogs with trifluoromethyl or cyano groups (e.g., entries 2 and 3) are reported as adenosine A1 receptor antagonists or allosteric modulators . The target’s benzyloxy group may confer distinct binding interactions in similar pharmacological contexts.

Synthetic Accessibility :

- Yields for analogs range from 40% to 95%, influenced by substituent reactivity. For example, hydroxylphenyl derivatives (entry 4) achieve 95% yield, while iodo-substituted analogs (e.g., entry 5 in ) require harsher conditions (50% yield) .

Research Implications

The structural diversity of pyridazine derivatives underscores the importance of substituent engineering for tuning drug-like properties. The target compound’s unique combination of o-tolyl and 2-chlorobenzyloxy groups positions it as a candidate for studies on steric effects in kinase inhibition or protein aggregation. Further research should prioritize:

- Synthesis Optimization : Leveraging microwave-assisted methods (as in ) to improve yields.

- Crystallographic Analysis : Using tools like SHELXL () to resolve steric interactions in the solid state.

- Biological Screening: Comparative assays against adenosine receptors or tau aggregates to contextualize its activity relative to CF₃- or cyano-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.